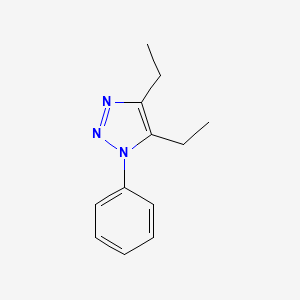
4,5-Diethyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two ethyl groups at positions 4 and 5, and a phenyl group at position 1. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of heterogeneous catalysts, like copper-on-charcoal, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the ethyl groups at positions 4 and 5, making it less hydrophobic.
4,5-Dimethyl-1-phenyl-1H-1,2,3-triazole: Contains methyl groups instead of ethyl groups, resulting in different steric and electronic properties.
1,2,4-Triazole: A different isomer with nitrogen atoms at positions 1, 2, and 4, exhibiting distinct chemical behavior.
Uniqueness: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
918407-66-6 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4,5-diethyl-1-phenyltriazole |
InChI |
InChI=1S/C12H15N3/c1-3-11-12(4-2)15(14-13-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
JWMOOCRTPIUCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















